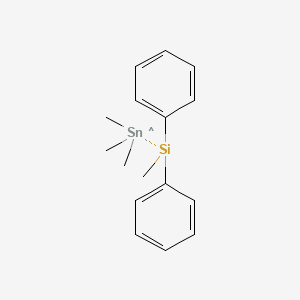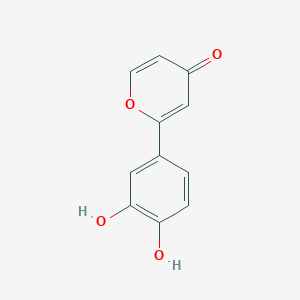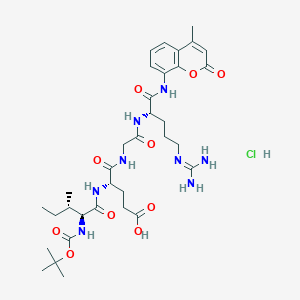
(S)-4-((2S,3S)-2-(tert-butoxycarbonylamino)-3-methylpentanamido)-5-(2-((S)-5-guanidino-1-(4-methyl-2-oxo-2H-chromen-8-ylamino)-1-oxopentan-2-ylamino)-2-oxoethylamino)-5-oxopentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is a synthetic compound with the molecular formula C34H51ClN8O10 and a molecular weight of 767.27 g/mol. This compound is known for its use as a fluorogenic substrate in various biochemical assays, particularly in the study of proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE involves the stepwise assembly of the peptide chain followed by the coupling of the peptide to the 7-amido-4-methylcoumarin moiety. The process typically includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (BOC) groups.
Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Coupling to 7-amido-4-methylcoumarin: The peptide is then coupled to 7-amido-4-methylcoumarin using similar coupling reagents.
Deprotection and Purification: The BOC protecting groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The coumarin moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Leads to oxidized derivatives of the coumarin moiety.
Substitution: Results in substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is widely used in scientific research, particularly in the following areas:
Biochemistry: As a fluorogenic substrate for the detection and quantification of protease activity.
Molecular Biology: Used in assays to study enzyme kinetics and inhibitor screening.
Medicine: Employed in diagnostic assays for various diseases where protease activity is a biomarker.
Industry: Utilized in the development of pharmaceuticals and in quality control processes.
Mecanismo De Acción
The compound exerts its effects by serving as a substrate for proteases. When the peptide bond is cleaved by a protease, the 7-amido-4-methylcoumarin moiety is released, which fluoresces under UV light. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for trypsin activity assays.
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Used for studying coagulation factors.
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride: Employed in the detection of thrombin activity.
Uniqueness
N-T-BOC-ILE-GLU-GLY-ARG 7-AMIDO-4-METHYL-COUMARIN HYDROCHLORIDE is unique due to its specific peptide sequence, which makes it a suitable substrate for a particular set of proteases. Its high purity and stability also contribute to its widespread use in research and industrial applications.
Propiedades
Fórmula molecular |
C34H51ClN8O10 |
|---|---|
Peso molecular |
767.3 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-8-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C34H50N8O10.ClH/c1-7-18(2)27(42-33(50)52-34(4,5)6)31(49)41-23(13-14-25(44)45)29(47)38-17-24(43)39-22(12-9-15-37-32(35)36)30(48)40-21-11-8-10-20-19(3)16-26(46)51-28(20)21;/h8,10-11,16,18,22-23,27H,7,9,12-15,17H2,1-6H3,(H,38,47)(H,39,43)(H,40,48)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37);1H/t18-,22-,23-,27-;/m0./s1 |
Clave InChI |
KLZAAXJCSOFCFN-VOJKSWOESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=CC2=C1OC(=O)C=C2C)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


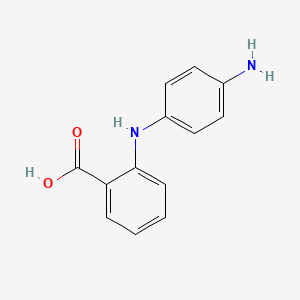
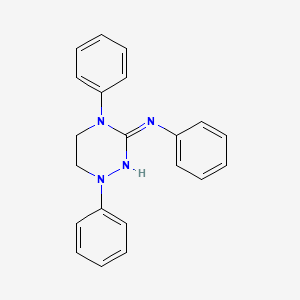
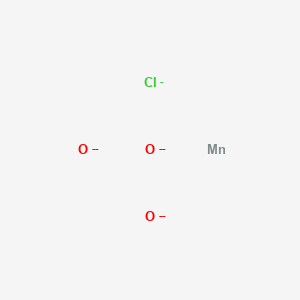
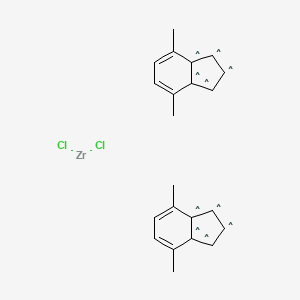
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
